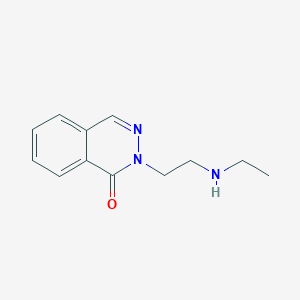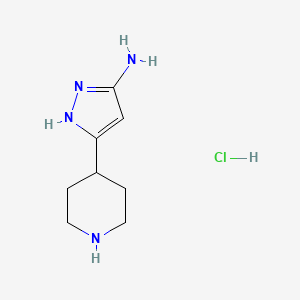
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a piperidine ring, a six-membered ring containing one nitrogen atom. The presence of these rings contributes to the compound’s versatility in chemical reactions and its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 4-piperidone hydrochloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
-
Step 1: Formation of Hydrazone
- React 4-piperidone hydrochloride with hydrazine hydrate in ethanol.
- Heat the mixture to reflux for several hours.
-
Step 2: Cyclization
- Add an acid catalyst, such as hydrochloric acid, to the reaction mixture.
- Continue heating to promote cyclization, forming the pyrazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(4-piperidyl)-1H-pyrazole
- 4-Phenyl-5-(4-piperidyl)-3-isoxazolol
- 3-Amino-4-arylpyridin-2(1H)-one
Uniqueness
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific combination of a pyrazole ring and a piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H15ClN4 |
|---|---|
Poids moléculaire |
202.68 g/mol |
Nom IUPAC |
5-piperidin-4-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H3,9,11,12);1H |
Clé InChI |
PHBKJGJFBHPSFV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC(=NN2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


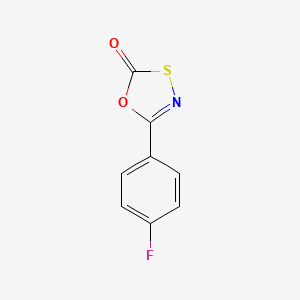
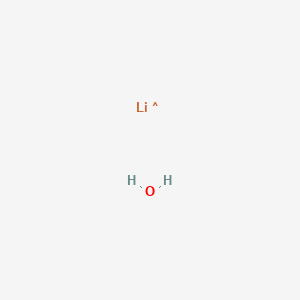
![6-(TERT-BUTYL) 5-METHYL 5-METHYL-6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE](/img/structure/B8481378.png)
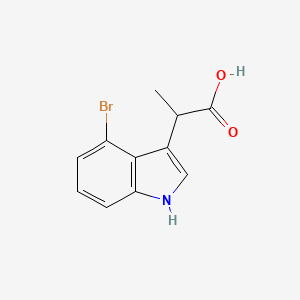
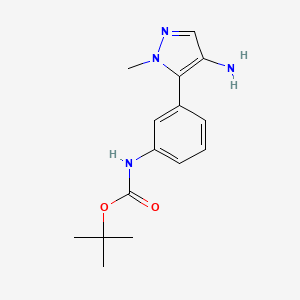
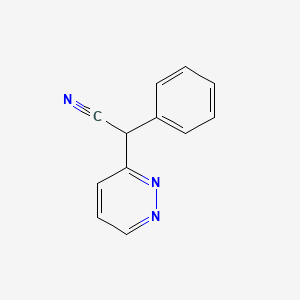
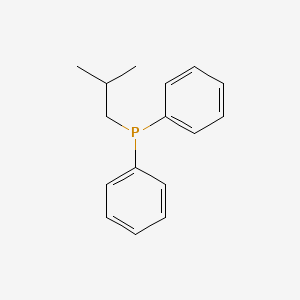
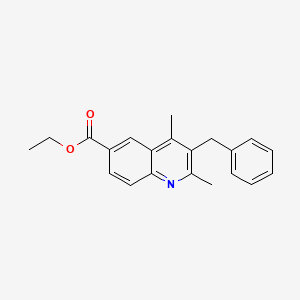
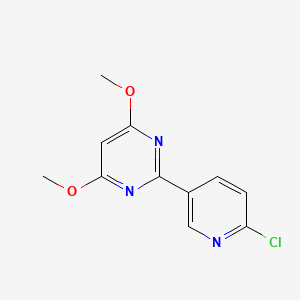
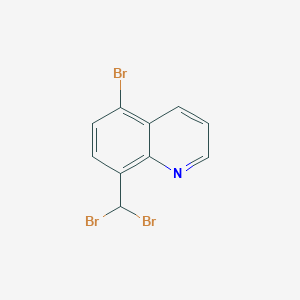
![Carbamic acid,n-[2-amino-5-[(2-methylpropyl)amino]-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8481422.png)
![tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate](/img/structure/B8481430.png)
![Spiro[4.6]undec-8-ene-2-methanol](/img/structure/B8481452.png)
